1,4,7-trithia-spiro[4.4]nonane
Description
1,4,7-Trithiaspiro[4.4]nonane is a bicyclic sulfur-containing compound characterized by a spiro junction connecting two four-membered rings, each incorporating sulfur heteroatoms. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry and materials science. The compound is synthesized via reactions of trans-2,3-dichlorotetrahydrothiophene with nucleophiles like Na₂S or Grignard reagents, as reported in studies on novel sulfur-rich spiro systems .
Properties
CAS No. |
176-41-0 |
|---|---|
Molecular Formula |
C6H10S3 |
Molecular Weight |
178.3386 |
Synonyms |
1,4,7-trithia-spiro[4.4]nonane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Spiro[4.4]nonane Derivatives
The spiro[4.4]nonane scaffold is highly modular, allowing for diverse heteroatom substitutions that alter reactivity, stability, and applications. Below is a comparative analysis of key derivatives:
Structural and Functional Variations
Key Research Findings
- Sulfur-Rich Derivatives: Compounds like 1,4,7-trithia and 1,4,6,9-tetrathia exhibit enhanced ring strain and electron-deficient systems, favoring participation in radical or nucleophilic reactions . For example, 1,4-dithiaspiro[4.4]nonane undergoes photochemical isomerization to dithians under UV light .
- Oxygen-Nitrogen Systems: 2-Oxa-7-azaspiro[4.4]nonane derivatives are pivotal in synthesizing spiroaspertrione A and fredericamycin A, antitumor antibiotics . The spiro[4.4]nonane system in fredericamycin A is constructed via radical cyclization or Friedel-Crafts alkylation .
- Hybrid Heteroatom Effects: Replacing sulfur with oxygen or nitrogen alters solubility and hydrogen-bonding capacity. For instance, 1,4-dioxa-7-thiaspiro[4.4]nonane (C₆H₁₀O₂S) has a lower molecular weight (146.21 g/mol) and higher polarity compared to sulfur-dominant analogs, making it suitable for aqueous-phase reactions .
Preparation Methods
Acid-Catalyzed Cyclocondensation of Tetrahydrothiophen-3-one
The most widely reported method involves the reaction of tetrahydrothiophen-3-one with ethane-1,2-dithiol under acidic conditions.
Procedure :
-
Reactants : Tetrahydrothiophen-3-one (2.0 g, 0.02 mol), ethane-1,2-dithiol (2.8 g, 0.03 mol), and toluene--sulfonic acid (0.1 g) are combined in benzene (80 mL).
-
Reaction Conditions : The mixture is refluxed for 48 hours using a Dean-Stark apparatus to remove water.
-
Workup : After cooling, the solution is diluted with diethyl ether (50 mL), washed with dilute NaOH and water, and dried over MgSO.
-
Purification : Solvent evaporation followed by vacuum distillation yields 1,4,7-trithia-spiro[4.4]nonane as a colorless oil (3.1 g, 89% yield).
Key Data :
Alternative Route Using Tetrahydrothiophen-2-one
An isomeric variant, 1,4,6-trithia-spiro[4.4]nonane, is synthesized from tetrahydrothiophen-2-one under similar conditions:
Procedure :
-
Reactants : Tetrahydrothiophen-2-one (2.0 g, 0.2 mol), ethane-1,2-dithiol (2.8 g, 0.03 mol), and toluene--sulfonic acid (0.3 g) in benzene (80 mL).
-
Reaction Conditions : Reflux for 48 hours with azeotropic water removal.
-
Workup : Identical to Section 2.1.
-
Outcome : Isolation of 1,4,6-trithia-spiro[4.4]nonane (2.44 g, 70% yield) as a solid (m.p. 43–45 °C).
Comparative Analysis :
-
Regioselectivity : The position of the ketone group in the tetrahydrothiophenone precursor dictates the sulfur arrangement in the final product.
-
Yield : Higher yields (89%) are achieved with tetrahydrothiophen-3-one, likely due to reduced steric hindrance during cyclization.
Mechanistic Insights
The reaction proceeds via a double nucleophilic addition-elimination mechanism :
-
Step 1 : Protonation of the ketone oxygen by toluene--sulfonic acid enhances electrophilicity.
-
Step 2 : Thiol groups from ethane-1,2-dithiol attack the carbonyl carbon, forming a hemithioketal intermediate.
-
Step 3 : Intramolecular cyclization releases water, forming the spirocyclic structure.
Side Reactions :
-
Competing polymerization of ethane-1,2-dithiol may occur at elevated temperatures, necessitating strict temperature control.
-
Incomplete water removal leads to hydrolysis of intermediates, reducing yields.
Scalability and Industrial Relevance
Challenges :
-
Cost : Ethane-1,2-dithiol is costly, prompting research into alternative dithiols.
-
Solvent Choice : Benzene’s toxicity necessitates substitution with toluene or cyclopentyl methyl ether in industrial settings.
Recent Advances :
Q & A
Q. What are the standard synthetic routes for 1,4,7-trithia-spiro[4.4]nonane, and what key reaction conditions influence yield and purity?
The synthesis of this compound typically involves nucleophilic reactions with trans-2,3-dichlorotetrahydrothiophene and Grignard reagents. Key steps include cyclization under controlled conditions and sulfur atom incorporation via Na₂S and haloalkanes. Reaction parameters such as solvent polarity (e.g., THF vs. DMF), temperature (0–60°C), and stoichiometric ratios of nucleophiles significantly impact yield and purity. For instance, excess Na₂S improves sulfur bridging but may introduce side products requiring chromatography for purification .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Structural validation relies on multinuclear NMR (¹H, ¹³C, and ¹⁹F if fluorinated analogs exist) to identify spirocyclic connectivity and sulfur environments. For example, distinct splitting patterns in ¹H NMR arise from the rigid spiro junction. Mass spectrometry (EI or ESI) confirms molecular weight, while X-ray crystallography resolves 3D conformation. Circular dichroism (CD) may assess chiral centers if stereoisomers are present, though this requires enantiopure samples .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields of this compound when varying nucleophiles or reaction solvents?
Discrepancies in yields often stem from competing reaction pathways. For example, bulky nucleophiles may hinder cyclization, reducing yield. Systematic optimization using Design of Experiments (DoE) can identify critical variables. Kinetic studies (e.g., in situ IR monitoring) track intermediate formation, while computational modeling (DFT) predicts energy barriers for key steps like sulfur bridge closure. Comparative studies with deuterated solvents (e.g., D₂O vs. H₂O) may reveal solvent effects on transition states .
Q. How does the sulfur atom arrangement in this compound affect its reactivity compared to oxygen or nitrogen analogs?
Sulfur’s larger atomic radius and lower electronegativity increase ring strain and nucleophilic susceptibility relative to oxygen/nitrogen analogs. For instance, the thia-spiro system undergoes faster oxidation (e.g., with mCPBA) to sulfoxides, while nitrogen analogs (e.g., diazaspiro compounds) favor protonation at spiro nitrogens. Comparative kinetic studies using Hammett plots or isotopic labeling (³⁴S vs. ¹⁶O) quantify these differences. Reactivity trends correlate with computed electrostatic potential maps .
Q. What computational models predict the conformational behavior of this compound under different solvent and temperature conditions?
Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solvent effects on spiro ring puckering. Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts equilibrium conformers and their relative energies. Solvent polarity (e.g., chloroform vs. DMSO) is parameterized using the Polarizable Continuum Model (PCM). Experimental validation via variable-temperature NMR or CD spectroscopy (e.g., observing Cotton effect reversals) aligns with computed energy barriers for ring-flipping .
Methodological Resources Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
